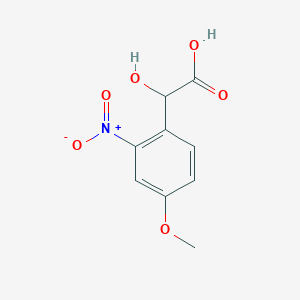![molecular formula C7H3N3O B13549414 [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile: is a heterocyclic compound with a molecular formula of C7H3N3O. It is characterized by the fusion of an oxazole ring with a pyridine ring, and the presence of a nitrile group at the second position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach includes the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
化学反応の分析
Types of Reactions
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridine oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Known for its analgesic and anti-inflammatory properties.
Uniqueness
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H3N3O |
|---|---|
分子量 |
145.12 g/mol |
IUPAC名 |
[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H |
InChIキー |
FHGUWJXUCHOJBD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1OC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


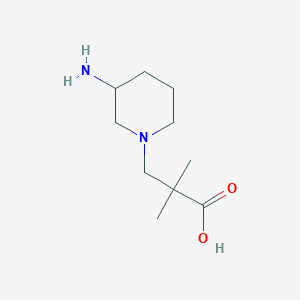
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)

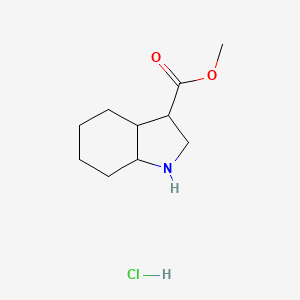
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)


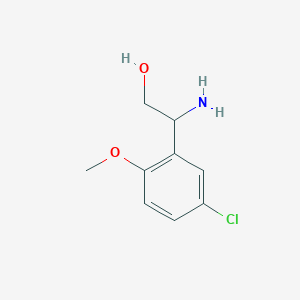
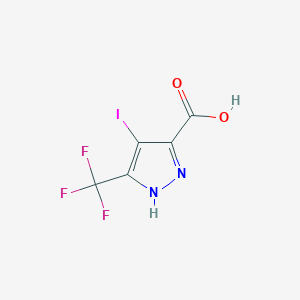
![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
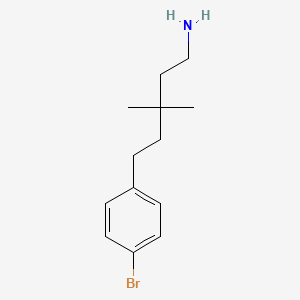
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
